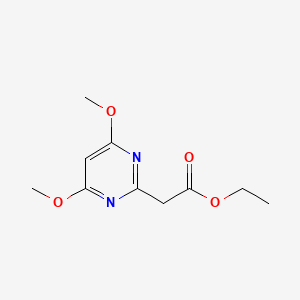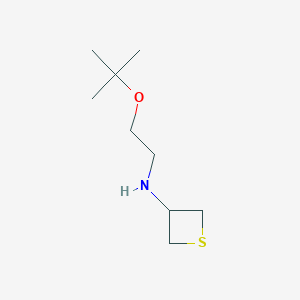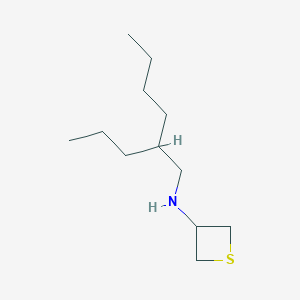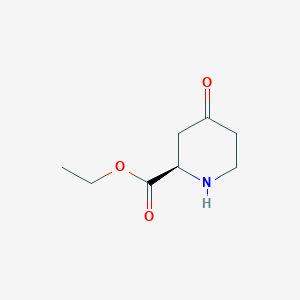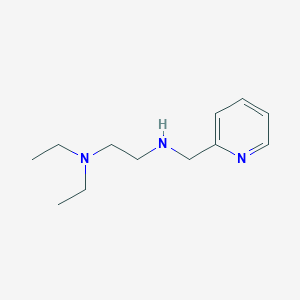
1,2-Ethanediamine, N,N-diethyl-N'-(2-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two ethyl groups attached to the nitrogen atom and a pyridin-2-ylmethyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with pyridine-2-carbaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and reactors can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the pyridine ring or the ethylenediamine backbone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be used as catalysts in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the synthesis of polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s structure allows it to participate in redox reactions and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has methyl groups instead of ethyl groups, which may affect its reactivity and binding affinity.
N,N’-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound lacks the ethyl groups, which can influence
Properties
CAS No. |
104295-25-2 |
|---|---|
Molecular Formula |
C12H21N3 |
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N3/c1-3-15(4-2)10-9-13-11-12-7-5-6-8-14-12/h5-8,13H,3-4,9-11H2,1-2H3 |
InChI Key |
NTYBDAULOJMFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13018965.png)
![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B13018977.png)
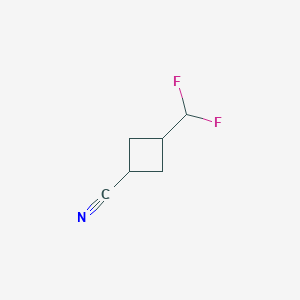
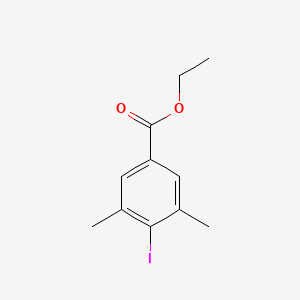
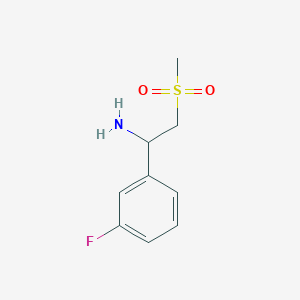
![Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B13018995.png)

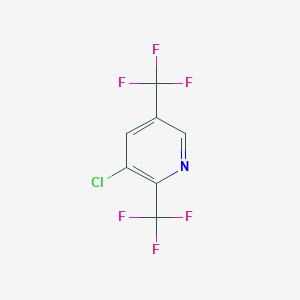
![5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13019002.png)
![cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B13019010.png)
